molecular formula C22H25NO4 B3301629 4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- CAS No. 911229-16-8

4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)-

Cat. No.: B3301629
CAS No.: 911229-16-8
M. Wt: 367.4 g/mol
InChI Key: VDGWSGRUCKFSSR-UHFFFAOYSA-N
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Description

4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- involves several steps. One common method includes the hydrogenation of pyridyl-4-acetic acid hydrochloride in the presence of platinum oxide as a catalyst. The reaction is carried out under hydrogen pressure for several hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrogenation processes using similar catalysts and reaction conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Phenylmethoxy)carbonyl]-4-piperidineacetic acid
  • 1-Fmoc-4-piperidineacetic acid
  • 2-(1-Tosylpiperidin-4-yl)acetic acid

Uniqueness

4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)- is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring with phenylmethoxy and phenylmethyl groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(4-benzyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-20(25)16-22(15-18-7-3-1-4-8-18)11-13-23(14-12-22)21(26)27-17-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGWSGRUCKFSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)CC(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159923
Record name 1-[(Phenylmethoxy)carbonyl]-4-(phenylmethyl)-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911229-16-8
Record name 1-[(Phenylmethoxy)carbonyl]-4-(phenylmethyl)-4-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911229-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Phenylmethoxy)carbonyl]-4-(phenylmethyl)-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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